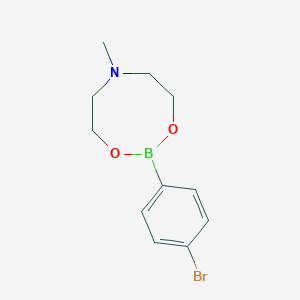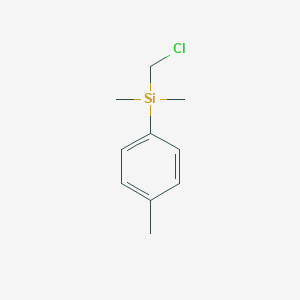
(Chloromethyl)(dimethyl)(4-methylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(dimethyl)(4-methylphenyl)silane, also known as CMDMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CMDMPS is a silane compound that is widely used in organic synthesis, catalysis, and material science.
作用機序
The mechanism of action of (Chloromethyl)(dimethyl)(4-methylphenyl)silane is complex and varies depending on the application. In organic synthesis, this compound acts as a nucleophile, attacking electrophilic sites on the substrate, leading to the formation of new bonds. In catalysis, this compound acts as a ligand, coordinating with transition metals to form stable complexes that can catalyze various reactions. In material science, this compound acts as a precursor, undergoing various reactions, including pyrolysis and oxidation, to form silicon-based materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause irritation and damage to the skin and eyes. Additionally, this compound is highly flammable and can cause respiratory irritation if inhaled.
実験室実験の利点と制限
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has several advantages in lab experiments, including its high reactivity, selectivity, and versatility. However, this compound is also highly reactive and requires careful handling to avoid potential hazards. Furthermore, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
将来の方向性
For research include the use of (Chloromethyl)(dimethyl)(4-methylphenyl)silane in the synthesis of new materials, including silicon-based nanomaterials and hybrid materials. Additionally, further research is needed to explore the potential of this compound in catalysis, including the development of new catalysts and the optimization of existing ones. Finally, there is a need for further research on the biochemical and physiological effects of this compound to ensure safe handling and use.
合成法
(Chloromethyl)(dimethyl)(4-methylphenyl)silane can be synthesized through various methods, including the reaction of chloromethyl dimethyl ether with 4-methylphenyl magnesium bromide followed by treatment with silicon tetrachloride. Another method involves the reaction of chloromethyl dimethyl ether with 4-methylphenyl lithium followed by treatment with silicon tetrachloride. The synthesis of this compound requires careful handling due to its reactive nature and potential hazards.
科学的研究の応用
(Chloromethyl)(dimethyl)(4-methylphenyl)silane has been extensively used in scientific research due to its unique properties and potential applications. It is widely used in organic synthesis as a reagent for the preparation of various compounds, including heterocyclic compounds, amino acids, and peptides. This compound is also used in catalysis as a ligand for transition metals, such as palladium and platinum. Furthermore, this compound has potential applications in material science as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride.
特性
CAS番号 |
1833-32-5 |
|---|---|
分子式 |
C10H15ClSi |
分子量 |
198.76 g/mol |
IUPAC名 |
chloromethyl-dimethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C10H15ClSi/c1-9-4-6-10(7-5-9)12(2,3)8-11/h4-7H,8H2,1-3H3 |
InChIキー |
OCERXZWFJLUJQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
正規SMILES |
CC1=CC=C(C=C1)[Si](C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



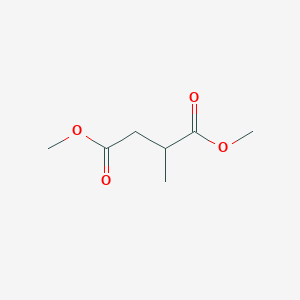
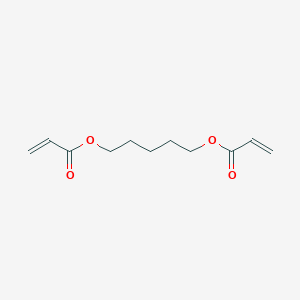
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
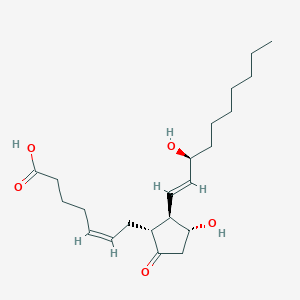
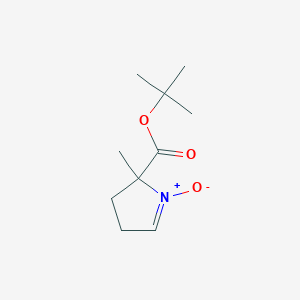
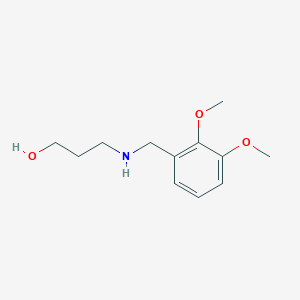
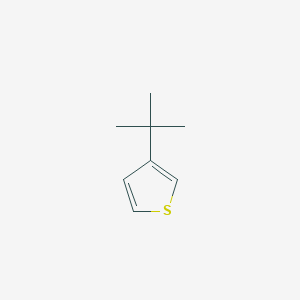
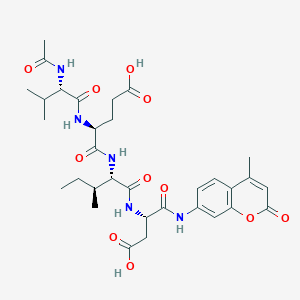


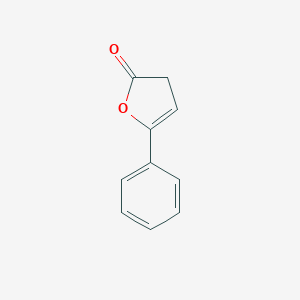
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
